molecular formula C8H9NO3 B1266802 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate CAS No. 14906-63-9

3-(Ethoxycarbonyl)pyridin-1-ium-1-olate

Cat. No.: B1266802
CAS No.: 14906-63-9
M. Wt: 167.16 g/mol
InChI Key: HPFQJBOXPBNOJK-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)pyridin-1-ium-1-olate, commonly known as 3-ECP, is an organic compound with a variety of uses. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 3-ECP is also used in a variety of research applications, including metabolic studies, enzyme inhibition, and protein-protein interactions.

Scientific Research Applications

Synthesis and Structural Analysis

3-(Ethoxycarbonyl)pyridin-1-ium-1-olate and its derivatives play a significant role in organic synthesis, especially in the formation of complex molecular structures. For instance, studies have shown their use in the synthesis of meso-ionic compounds and pyrimidines, which are critical in the development of new pharmaceuticals and materials (Greco & Gala, 1981). Additionally, these compounds have been used to create N-substituted pyridinium salts, which are valuable reagents due to their versatility in organic synthesis (Shapiro et al., 2018).

Catalysis and Chemical Reactions

This compound compounds are also instrumental in catalytic processes. For example, they have been utilized in the catalysis of aromatic nucleophilic substitution, indicating their potential in facilitating chemical reactions (Loppinet-Serani et al., 1998). Moreover, they have been involved in Diels–Alder reactions, which are crucial in the synthesis of cyclic compounds (Bansal et al., 2002).

Material Science and Engineering

In material science, these compounds have found applications in the synthesis of hyperbranched ethylene oligomers. Such developments are essential for creating new materials with unique properties (Wiedemann et al., 2014). They have also been used in creating novel heterocyclic betaines, which are important in the development of new materials and chemical sensors (Funt et al., 2018).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been synthesized for potential applications in drug development. These compounds play a critical role in the synthesis of various pharmaceutical intermediates, thus contributing to the discovery of new drugs (Kimura & Morosawa, 1979).

Properties

IUPAC Name

ethyl 1-oxidopyridin-1-ium-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(10)7-4-3-5-9(11)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFQJBOXPBNOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C[N+](=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291453
Record name MLS002693958
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14906-63-9
Record name 3-Pyridinecarboxylic acid, ethyl ester, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14906-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MLS002693958
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75655
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002693958
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold solution of 3-ethoxycarbonylpyridine (25 g, 165.4 mmol, 1 eq) in DCM was slowly added mCPBA (70% wt, 198.5 mmol) and the reaction mixture was stirred at rt overnight. Reaction was cooled and diluted with DCM and then neutralized with slow addition of sat. NaHCO3. Aqueous layer was washed with DCM (3×) and the combined organic layer was dried and evaporated to give a residue, which was purified by column chromatography (EtOAc/MeOH) to give 3-ethoxycarbonylpyridine N-oxide (13.6 g). MS: exact mass calculated for C8H9NO3, 167.06; m/z found, 168 [M+H]+.
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